Spectroscopic Profile of N-Isopropylbenzylamine: A Technical Guide
Spectroscopic Profile of N-Isopropylbenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Isopropylbenzylamine, a secondary amine of significant interest in synthetic chemistry and forensic analysis. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for its identification.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for N-Isopropylbenzylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for N-Isopropylbenzylamine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.10 - 7.50 | Multiplet | 5H | - | Aromatic protons (C₆H₅) |
| 3.770 | Singlet | 2H | - | Methylene protons (-CH₂-) |
| 2.838 | Septet | 1H | 6.2 | Methine proton (-CH-) |
| 1.088 | Doublet | 6H | 6.2 | Methyl protons (-CH(CH₃)₂) |
| 1.25 | Singlet | 1H | - | Amine proton (-NH-) |
Solvent: CDCl₃. Instrument Frequency: 90 MHz.[1]
Table 2: ¹³C NMR Spectroscopic Data for N-Isopropylbenzylamine
| Chemical Shift (δ) ppm | Assignment |
| 140.8 | Quaternary Aromatic Carbon (C-ipso) |
| 128.3 | Aromatic C-H (ortho/meta) |
| 128.1 | Aromatic C-H (ortho/meta) |
| 126.8 | Aromatic C-H (para) |
| 53.4 | Methylene Carbon (-CH₂-) |
| 48.9 | Methine Carbon (-CH-) |
| 22.9 | Methyl Carbons (-CH(CH₃)₂) |
Solvent: CDCl₃. The chemical shifts for the aromatic carbons can vary slightly based on the specific ortho, meta, and para positions. Carbons attached to the amine nitrogen are typically deshielded and appear in the 30-60 ppm range in the ¹³C NMR spectrum.[2]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for N-Isopropylbenzylamine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| 3020 - 3080 | Medium | Aromatic C-H Stretch |
| 2850 - 2970 | Strong | Aliphatic C-H Stretch |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |
| 1125 | Medium | C-N Stretch |
| 700 - 750 | Strong | C-H Out-of-plane Bending (Monosubstituted Benzene) |
Secondary amines typically show a single sharp N-H stretching absorption band in the 3300 to 3500 cm⁻¹ region.[3]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data for N-Isopropylbenzylamine
| m/z | Relative Intensity | Assignment |
| 150 | Moderate | [M+H]⁺ (Molecular Ion) |
| 134 | Moderate | [M-CH₃]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 58 | High | [C₃H₈N]⁺ |
The molecular ion peak is observed at m/z 150 ([M+H]⁺) in ESI-MS.[4][5] The fragmentation pattern is characterized by the prominent tropylium (B1234903) ion at m/z 91 and another significant fragment at m/z 58.[4][5]
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
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Sample Preparation:
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Dissolve 5-25 mg of N-Isopropylbenzylamine in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
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Ensure the final sample height in the NMR tube is between 4.5 and 5 cm.
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Instrumentation:
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A standard NMR spectrometer with a proton frequency of at least 300 MHz is recommended. The data presented was acquired on a 90 MHz instrument.[1]
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The instrument should be equipped with a probe capable of both ¹H and ¹³C detection.
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-
Data Acquisition:
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¹H NMR:
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Tune and shim the probe to optimize the magnetic field homogeneity.
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Acquire the spectrum using a standard single-pulse experiment.
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Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
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-
¹³C NMR:
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Utilize a proton-decoupled pulse sequence.
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A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration and instrument sensitivity.
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Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N-Isopropylbenzylamine.
Methodology:
-
Sample Preparation:
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As N-Isopropylbenzylamine is a liquid at room temperature, the spectrum can be obtained "neat" (undiluted).
-
Place one to two drops of the neat liquid between two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
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-
Instrumentation:
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A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.
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-
Data Acquisition:
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Record a background spectrum of the clean salt plates.
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Place the sample assembly in the spectrometer's sample holder.
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Acquire the sample spectrum over a typical range of 4000-600 cm⁻¹.
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The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
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Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of N-Isopropylbenzylamine, and to separate it from potential impurities or isomers.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of N-Isopropylbenzylamine in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) (e.g., 1 mg/mL).
-
Further dilute as necessary to fall within the linear range of the instrument.
-
-
Instrumentation:
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A gas chromatograph coupled to a mass spectrometer (GC-MS) system.
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A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for the separation.
-
-
Data Acquisition:
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Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
-
Injection Mode: Split or splitless, depending on the sample concentration.
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-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Quadrupole or Ion Trap.
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Scan Range: m/z 40-400.
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Ion Source Temperature: 230 °C.
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Transfer Line Temperature: 280 °C.
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Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification of N-Isopropylbenzylamine and its differentiation from potential isomers, such as methamphetamine, with which it is sometimes confused.
